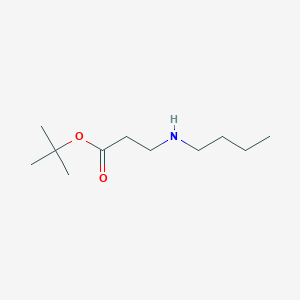

Tert-butyl 3-(butylamino)propanoate

Description

Tert-butyl 3-(butylamino)propanoate is a secondary amine derivative characterized by a propanoate backbone with a tert-butyl ester group at the carboxylate position and a butylamino substituent at the third carbon. Its molecular formula is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol. The compound is commercially available in varying quantities (e.g., 2g, 10g) for research and industrial applications, particularly as a pharmaceutical intermediate or synthetic organic chemistry reagent . The tert-butyl ester moiety enhances steric protection of the carboxylate group, improving stability during synthetic processes, while the butylamino group provides moderate lipophilicity and reactivity for nucleophilic or coupling reactions.

Properties

IUPAC Name |

tert-butyl 3-(butylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-5-6-8-12-9-7-10(13)14-11(2,3)4/h12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYLFPXKKQMEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl esters, including tert-butyl 3-(butylamino)propanoate, often involves the use of tert-butanol and anhydrous magnesium sulfate as reagents. One common method is the mineral acid-catalyzed addition of isobutene to amino acids . This method has been improved for safety and efficiency, utilizing a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production methods for tert-butyl esters typically involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for yield and safety, ensuring that the production is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(butylamino)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the compound, often accelerating reaction rates due to the Thorpe-Ingold effect .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for studying biochemical pathways. In industry, it can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(butylamino)propanoate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its use, but generally involve the modulation of biochemical processes through its chemical structure and reactivity .

Comparison with Similar Compounds

tert-butyl 3-(aziridin-1-yl)propanoate (CAS 23693-85-8)

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Substituent : Aziridine (a strained three-membered amine ring).

- Key Properties: Higher reactivity due to aziridine’s ring strain, making it suitable for alkylation or polymerization reactions. Lower molecular weight and reduced steric bulk compared to butylamino derivatives.

- Applications: Potential use in polymer chemistry or as an intermediate in strained-ring systems .

(S)-tert-butyl 2,3-diaminopropanoate (CAS 104112-34-7)

- Molecular Formula : C₇H₁₆N₂O₂

- Molecular Weight : 160.22 g/mol

- Substituent: Dual amino groups (primary and secondary amines).

- Key Properties :

- Bifunctional reactivity enables participation in multi-step syntheses, such as peptide bond formation or chelation.

- Stereochemical specificity (S-configuration) makes it valuable in chiral synthesis.

- Applications: Peptide synthesis, organocatalysis, and metal-organic frameworks .

tert-butyl 3-(benzyl(methyl)amino)propanoate (CAS 634916-43-1)

- Molecular Formula: C₁₅H₂₃NO₂

- Molecular Weight : 249.35 g/mol

- Substituent: Benzyl(methyl)amino group.

- Steric hindrance from the benzyl group may slow reaction kinetics but improve selectivity.

- Applications : Pharmaceutical intermediates, fine chemicals, and agrochemicals .

Comparative Data Table

Research Findings and Trends

Reactivity and Stability: The tert-butyl ester group universally enhances stability across all compounds, but reactivity varies with substituents. For example, aziridine’s ring strain increases electrophilicity, whereas the benzyl group in tert-butyl 3-(benzyl(methyl)amino)propanoate slows reactions due to steric effects . this compound strikes a balance between stability and moderate reactivity, making it versatile for coupling reactions .

Solubility and Lipophilicity: Butylamino and benzyl(methyl)amino derivatives exhibit higher lipophilicity (LogP ~0.8–2.5), favoring organic-phase reactions. In contrast, the diaminopropanoate’s polar amines improve aqueous solubility .

Industrial Relevance: Benzyl(methyl)amino and butylamino variants are prioritized in drug discovery due to their tunable pharmacokinetic profiles, while aziridine derivatives are niche reagents for specialized syntheses .

Biological Activity

Tert-butyl 3-(butylamino)propanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and features a tert-butyl group attached to a butylamino propanoate moiety. The structural characteristics contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily influenced by its ability to interact with various biomolecules. The compound can undergo hydrolysis, leading to the release of the active carboxylic acid, which may interact with enzymes and receptors involved in metabolic pathways. The amino group can participate in hydrogen bonding, enhancing its affinity for biological targets.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Hydrolysis | Ester bond hydrolyzed under acidic or basic conditions | β-Alanine and tert-butyl alcohol |

| Oxidation | Oxidation of the amino group to form nitroso or nitro derivatives | Nitroso or nitro derivatives |

| Substitution | Nucleophilic substitution reactions with alkyl halides or acyl chlorides | Various derivatives depending on reagents |

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Studies have shown potential interactions with various cellular targets, including receptors and enzymes involved in metabolic processes.

- Metabolic Stability : The presence of the tert-butyl group is known to influence metabolic stability. Compounds containing this group often exhibit increased resistance to metabolic degradation, which is crucial for drug development .

- Pharmacological Potential : Preliminary studies suggest that this compound may have therapeutic potential in treating conditions related to metabolic disorders due to its interaction with specific receptors .

- In Vitro Studies : In vitro experiments have demonstrated that the compound can modulate enzyme activity, potentially affecting pathways related to inflammation and pain .

Case Study: Interaction with P2X7 Receptor

A notable case study highlighted the interaction of similar compounds with the P2X7 receptor, an important target in inflammation and pain management. The investigation revealed that modifications in the alkyl chain length significantly affected binding affinity and biological activity, suggesting that this compound could possess similar properties .

Comparative Analysis

To better understand the biological implications of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-(pentylamino)propanoate | C₁₂H₂₅N₁O₂ | Longer alkyl chain may enhance solubility |

| Methyl 3-(tert-butylamino)propanoate | C₉H₁₉N₁O₂ | Versatile building block with potential applications |

| Tert-butyl 3-(methylamino)propanoate | C₉H₁₉N₁O₂ | Shorter alkyl chain affects reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.